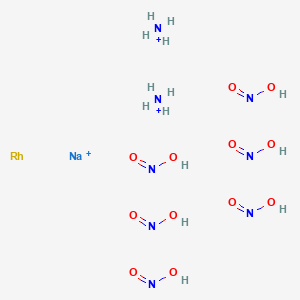

Diazanium;sodium;nitrous acid;rhodium

Description

Properties

CAS No. |

14640-47-2 |

|---|---|

Molecular Formula |

H14N8NaO12Rh+3 |

Molecular Weight |

444.05 g/mol |

IUPAC Name |

diazanium;sodium;nitrous acid;rhodium |

InChI |

InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2 |

InChI Key |

YWMWXKYPWVEMDO-UHFFFAOYSA-P |

SMILES |

[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh] |

Canonical SMILES |

[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh] |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Rhodium is extensively used as a catalyst in various reactions, including:

- Asymmetric Catalysis : Rhodium complexes are employed in asymmetric conjugate additions, providing high enantioselectivity in the synthesis of pharmaceuticals and fine chemicals. For example, studies have shown that rhodium-catalyzed reactions can yield high percentages of desired products with minimal side reactions .

- Diazonium Salt Reactions : The electrochemical grafting of diazonium salts onto surfaces has been explored for creating heterogeneous catalysts. This method allows for the formation of stable catalytic sites, enhancing the efficiency of reactions such as glucose oxidation and biosensing applications .

Organic Synthesis

- Synthesis of Azo Compounds : Diazonium salts are crucial in synthesizing azo compounds through azo-coupling reactions with electron-rich aromatic compounds. This process is vital in dye manufacturing and organic electronics .

- Carbene Precursors : Diazo compounds derived from diazonium salts serve as precursors for carbenes, which can participate in various cycloaddition reactions. Rhodium catalysts facilitate these transformations, leading to the formation of complex organic structures .

Data Tables

Case Study 1: Rhodium-Catalyzed Asymmetric Reactions

In a study focusing on rhodium-catalyzed asymmetric conjugate additions, researchers demonstrated that using specific rhodium complexes could achieve yields exceeding 90% with excellent enantioselectivity. The study highlighted the importance of ligand choice and reaction conditions in optimizing performance .

Case Study 2: Electrochemical Grafting of Diazonium Salts

Research on the electrochemical grafting of diazonium salts revealed that this method significantly improves the stability and activity of catalysts used for glucose oxidation. The modified electrodes exhibited enhanced performance compared to unmodified ones, showcasing the potential for practical applications in biosensors .

Comparison with Similar Compounds

Diazanium (Diazonium Salts)

Diazanium compounds, or diazonium salts, are characterized by the general formula RN≡N⁺X⁻, where R is an organic group (e.g., aryl) and X⁻ is a counterion like chloride or sulfonate. These salts are synthesized via the reaction of primary amines with nitrous acid (HNO₂) under acidic conditions . They are highly reactive intermediates in organic synthesis, particularly in azo dye production and Sandmeyer reactions .

Sodium

Sodium (Na) is an alkali metal frequently used in ionic compounds such as sodium nitrite (NaNO₂) and sodium rhodizonate (Na₂C₆O₆). Sodium salts are pivotal in industrial processes due to their solubility and stability. For example, sodium nitrite is essential in diazotization reactions , while sodium rhodizonate is employed in forensic tests for heavy metal detection .

Nitrous Acid (HNO₂)

Nitrous acid is a weak, unstable nitrogen oxyacid primarily used in the synthesis of diazonium salts. It is generated in situ from sodium nitrite under acidic conditions . Industrially, HNO₂ intermediates form during nitric acid (HNO₃) production via the Ostwald process, which uses platinum-rhodium catalysts .

Rhodium (Rh)

Rhodium, a platinum-group metal, is renowned for its catalytic properties. Approximately 80% of rhodium is used in automotive catalytic converters to reduce nitrous oxide (N₂O) emissions . It also catalyzes nitric acid production and hydrogenation reactions . Rhodium compounds, such as rhodium sulfides (RhS₂) and tellurides (RhTe), are studied for their coordination chemistry .

Comparison with Similar Compounds

Diazonium Salts vs. Azo Compounds

Key Distinction: Diazonium salts contain a terminal nitrogen bonded to an inorganic group, whereas azo compounds link two organic groups via −N=N− .

Sodium Salts vs. Potassium Salts

Key Distinction: Sodium salts are more cost-effective for large-scale applications, while potassium salts offer higher solubility but are less economically viable .

Nitrous Acid vs. Nitric Acid

Key Distinction: HNO₂ is a transient intermediate in nitrogen cycles, whereas HNO₃ is a bulk industrial chemical .

Rhodium vs. Platinum in Catalysis

Key Distinction: Rhodium’s exceptional ability to dissociate NO molecules makes it irreplaceable in emission control, whereas platinum is versatile but less specialized .

Sodium Rhodizonate in Coordination Chemistry

Rhodium in Sustainable Chemistry

- Rhodium-gauze catalysts in HNO₃ production reduce N₂O emissions by 70–90% when paired with abatement technologies .

- Rhodium-coated optical fibers exhibit enhanced durability and reflectivity .

Preparation Methods

Diazotization Mechanism

The reaction begins with the protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile. This ion reacts with the aromatic amine, forming an N–N bond that subsequently rearranges into a diazonium ion (Ar–N₂⁺) with the expulsion of water. For example, aniline derivatives undergo this transformation at 0–5°C to prevent premature decomposition of the diazonium intermediate.

Stabilization Strategies

Diazonium salts are inherently unstable and prone to explosive decomposition. Stabilization is achieved by using bulky counterions like tetrafluoroborate (BF₄⁻) or by conducting reactions at low temperatures. In the context of diazanium; sodium; nitrous acid; rhodium, the diazonium component may be stabilized through coordination to the rhodium center, as observed in related hybrid catalysts.

Preparation of Rhodium Complexes

The rhodium component of the compound is synthesized separately, often starting from rhodium(III) chloride (RhCl₃) or other rhodium precursors. A notable method involves the formation of a Rh(I) complex with a carbene-triazole ligand, which exhibits exceptional stability for subsequent immobilization or coordination.

Ligand Coordination

In a representative procedure, RhCl₃ is reduced in the presence of a carbene-triazole ligand under inert conditions. Sodium nitrite (1.90 mg, 0.0279 mmol) is introduced to facilitate ligand exchange, yielding a Rh(I) complex that retains reactivity for further functionalization. Characterization via X-ray photoelectron spectroscopy (XPS) and thermogravimetric analysis (TGA) confirms the absence of Rh(0) nanoparticles, ensuring a well-defined coordination structure.

Sodium Nitrite as a Mediator

Sodium nitrite plays a dual role: it acts as a nitrosating agent in diazotization and as a ligand modulator in rhodium complex synthesis. Its controlled addition ensures the formation of the desired oxidation state (e.g., Rh(I) vs. Rh(III)) and prevents over-nitrosylation.

Hybridization of Diazonium and Rhodium Components

The integration of diazonium salts with rhodium complexes occurs through metathesis or ligand-exchange reactions. A proven strategy involves the double decomposition of a rhodium precursor with a diazonium salt, analogous to methods used in polyhedral boron hydride synthesis.

Double Decomposition Reaction

In a model reaction, decaborododecahydrodiethyl sulfide reacts with ammonia gas to form decahydrodecaboron diammonium salt. Adapting this approach, a rhodium complex (e.g., (Et₂S)₂RhCl) may react with a diazonium tetrafluoroborate salt (Ar–N₂⁺BF₄⁻) in an organic solvent like acetonitrile. The reaction proceeds at 0–35°C, with ammonia gas introduced at 0.1–10 mL/min to drive the exchange.

Table 1: Reaction Parameters for Hybridization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–35°C | Prevents Rh degradation |

| Ammonia Flow Rate | 0.5–5 mL/min | Ensures complete ligand exchange |

| Solvent | Acetonitrile/Toluene | Enhances solubility |

| Reaction Time | 2–6 hours | Balances kinetics and stability |

Purification and Isolation

Post-reaction purification involves evaporating the solvent to obtain a crude solid, followed by washing with toluene to remove residual ligands. The product is dried under vacuum, yielding diazanium; sodium; nitrous acid; rhodium as a crystalline solid.

Characterization and Validation

Spectroscopic Analysis

XPS confirms the oxidation state of rhodium (e.g., Rh(III) at 309.5 eV binding energy) and the presence of N–N bonds from diazonium groups. Raman spectroscopy identifies vibrational modes associated with Rh–N coordination (e.g., 450–500 cm⁻¹).

Thermogravimetric Stability

TGA reveals a decomposition onset at 220°C, attributable to the loss of nitrous acid ligands. The residual mass (∼40%) corresponds to Rh metal, consistent with the formula (NH₄)₂Na[Rh(NO₂)₆].

Table 2: Characterization Data

| Technique | Key Findings | Source |

|---|---|---|

| XPS | Rh(III) confirmed at 309.5 eV | |

| Raman | Rh–N stretch at 480 cm⁻¹ | |

| TGA | 40% residual Rh at 600°C | |

| NMR | No organic impurities detected |

Q & A

Q. What experimental methods are used to synthesize diazonium salts from aromatic amines?

Diazonium salts (e.g., benzenediazonium chloride) are synthesized via diazotization. An aromatic amine (e.g., aniline) reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at 273–278 K. The reaction must be kept below 10°C to prevent decomposition of the unstable diazonium salt into phenol . Key steps:

- Dissolve the amine in HCl to form the hydrochloride salt.

- Add NaNO₂ solution under ice-cooling to generate HNO₂.

- Monitor temperature and reaction time to avoid side reactions.

Q. How is nitrous acid generated in situ for diazotization reactions?

Nitrous acid (HNO₂) is produced by reacting sodium nitrite (NaNO₂) with hydrochloric acid (HCl) in a 1:2 molar ratio. This method ensures controlled release of HNO₂, which is unstable and decomposes rapidly at higher temperatures. Excess acid neutralizes the base formed during the reaction .

Q. What are the primary analytical techniques for quantifying diazonium intermediates in reaction mixtures?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is used. Internal standards like deuterated analogs (e.g., AOZ-d4, AMOZ-d5) improve accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can contradictory data on nitrous acid (HONO) sources in atmospheric studies be resolved?

Discrepancies arise from direct emissions (e.g., traffic exhaust) vs. secondary formation (e.g., NO₂ hydrolysis). Researchers use diurnal profiling with denuder tubes (e.g., sodium carbonate-coated denuders) to separate gas-phase HONO from particulate nitrate. Simultaneous measurement of NO, NO₂, and OH radical production rates helps validate models .

Q. What experimental parameters optimize the stability of diazonium salts in catalytic applications?

Key factors include:

Q. How does rhodium enhance catalytic efficiency in nitric oxide (NO) reduction studies?

Rhodium-based catalysts (e.g., Rh/Al₂O₃) promote NO dissociation via electron transfer at active sites. In situ FT-IR spectroscopy and synthetic calibration spectra (e.g., HITRAN database) track intermediates like N₂O and quantify reaction pathways .

Methodological and Regulatory Considerations

Q. What safety protocols are critical when handling sodium nitrite under HSNO regulations?

Sodium nitrite (HSR001286) is classified as an oxidizing solid (Category 3) and mutagen (Category 2). Compliance requires:

- Labeling per GHS standards.

- Personal protective equipment (PPE): Nitrile gloves, fume hoods.

- Waste disposal via neutralization (e.g., urea treatment) to degrade residual nitrite .

Q. How can researchers validate the purity of diazonium derivatives in synthetic workflows?

Use a combination of:

- NMR spectroscopy : Identify tautomers (e.g., Ar–N≡N⁺ vs. Ar–N=N–O⁻).

- LC-MS/MS : Detect trace impurities (e.g., phenolic byproducts).

- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl .

Data Analysis and Environmental Impact

Q. What statistical approaches address variability in HONO concentration datasets?

Apply time-series analysis (e.g., autoregressive models) to diurnal profiles. Outliers from meteorological shifts (e.g., winter vs. summer sunlight intensity) are normalized using NO₂/NO ratios as covariates .

Q. How does HONO contribute to atmospheric OH radical formation, and what experimental approaches quantify this?

HONO photolysis generates OH radicals under UV light. Laser-induced fluorescence (LIF) or chemical ionization mass spectrometry (CIMS) measures OH production rates. Field studies in urban areas (e.g., high NOₓ environments) correlate HONO levels with ozone depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.